molecular formula C15H13FO2 B8722892 2-[4-(2-fluorophenyl)phenyl]propanoic acid CAS No. 5005-84-5

2-[4-(2-fluorophenyl)phenyl]propanoic acid

Cat. No.: B8722892
CAS No.: 5005-84-5
M. Wt: 244.26 g/mol
InChI Key: MSUHIIYPJIGYBH-UHFFFAOYSA-N
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Properties

CAS No.

5005-84-5

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18)

InChI Key

MSUHIIYPJIGYBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (16.4 ml) was dissolved in tetrahydrofuran (100 ml) and then a hexane solution (30.3 ml, 1.66 M) of n-butyllithium was added under ice-cooling, after which the resulting mixture was stirred for 15 minutes. Subsequently, thereto was added under ice-cooling a solution obtained by dissolving the above carboxylic acid (13.44 g) in tetrahydrofuran (100 ml), and thereafter, hexamethylphosphorus triamide (40 ml) was added, after which the resulting mixture was stirred under ice-cooling for one hour. Further, iodomethane (3.63 ml) was added and the resulting mixture was stirred for 3 hours. To the reaction mixture was added 10% hydrochloric acid (500 ml) and then the solution was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, then dried over sodium sulfate and thereafter concentrated under reduced pressure, to obtain 2-(2'-fluoro-biphenyl-4-yl)-propionic acid (16.64 g).
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3.63 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.3 mL
Type
solvent
Reaction Step Six

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